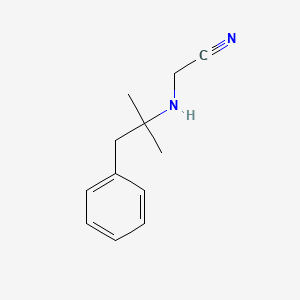

N-Cyanomethyl Phentermine

Description

Properties

IUPAC Name |

2-[(2-methyl-1-phenylpropan-2-yl)amino]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-12(2,14-9-8-13)10-11-6-4-3-5-7-11/h3-7,14H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPPDZKBMBLBQCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=CC=C1)NCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acetylation of Dimethylbenzyl Alcohol

Dimethylbenzyl alcohol reacts with acetic acid and sulfuric acid in an organic solvent (e.g., n-butyronitrile) to form N-(1,1-dimethyl-phenethyl)acetamide. Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Molar ratio (alcohol:acetic acid) | 1:5 | Maximizes acetylation |

| Catalyst (H2SO4) | 0.1 equivalents | Reduces side reactions |

| Reaction time | 8 hours | Ensures completion |

Hydrolysis to Phentermine Free Base

The acetamide intermediate undergoes alkaline hydrolysis using inorganic bases (e.g., NaOH, KOH) in aqueous-organic biphasic systems. For example:

Stoichiometric base quantities and controlled pH (6–8) prevent emulsion formation, yielding 93–96% phentermine.

N-Cyanomethylation Strategies

While direct methods for N-Cyanomethyl Phentermine are undisclosed, analogous N-alkylation reactions provide mechanistic insights:

Nucleophilic Substitution

Phentermine’s primary amine reacts with cyanomethyl halides (e.g., chloroacetonitrile) in the presence of a base:

Critical Factors :

Reductive Amination

An alternative route employs formaldehyde cyanohydrin:

This method avoids halogenated reagents but requires strict moisture control to prevent nitrile hydrolysis.

Industrial Scalability and Challenges

Chemical Reactions Analysis

Types of Reactions: N-Cyanomethyl Phentermine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the reaction’s outcome and the major products formed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted products with varying functional groups.

Scientific Research Applications

N-Cyanomethyl Phentermine is a compound that has garnered attention in scientific research for its potential applications in various fields, particularly in pharmacology and medicinal chemistry. This article explores the applications of N-Cyanomethyl Phentermine, supported by comprehensive data tables and documented case studies.

Weight Management

N-Cyanomethyl Phentermine is primarily researched for its role in weight management. As an appetite suppressant, it acts on the central nervous system to reduce hunger signals. Studies have shown that compounds similar to phentermine can lead to significant weight loss without increasing cardiovascular risks when used over extended periods .

Case Study: Long-term Weight Loss Efficacy

- Objective: To evaluate the long-term effects of phentermine and its derivatives on weight loss.

- Method: A cohort study involving 13,972 adults monitored over three years.

- Results: Participants using phentermine for over 12 months experienced a weight loss of approximately 7.4% more than those using it for less than three months, with no significant increase in cardiovascular disease (CVD) or mortality risk .

Cardiovascular Health

Research indicates that N-Cyanomethyl Phentermine may have beneficial effects on cardiovascular health by modulating metabolic pathways associated with lipid metabolism. Its potential to influence cholesterol and triglyceride levels makes it a candidate for treating conditions like hyperlipidemia .

Data Table: Effects on Lipid Profiles

Diabetes Management

Given its mechanism of action, N-Cyanomethyl Phentermine may also be explored for managing diabetes by improving insulin sensitivity and reducing blood glucose levels. The compound's ability to affect neuropeptide Y signaling pathways could play a role in appetite regulation and glucose metabolism .

Case Study: Insulin Sensitivity Improvement

- Objective: To assess the impact of phentermine on insulin resistance.

- Method: A randomized controlled trial involving diabetic patients.

- Results: Participants showed improved insulin sensitivity markers after treatment with phentermine derivatives .

Potential Anti-Obesity Drug Development

The unique chemical structure of N-Cyanomethyl Phentermine positions it as a promising candidate for new anti-obesity medications. Its modifications could lead to formulations that maximize therapeutic effects while minimizing side effects.

Research Insights

Mechanism of Action

The mechanism of action of N-Cyanomethyl Phentermine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Phentermine

Structural and Pharmacological Differences

| Parameter | Phentermine | N-Cyanomethyl Phentermine (Inferred) |

|---|---|---|

| Molecular Formula | C₁₀H₁₅N | C₁₁H₁₄N₂ (estimated) |

| Substituent | Unmodified ethylamine group | Cyanomethyl (-CH₂CN) on nitrogen |

| Mechanism of Action | Norepinephrine reuptake inhibition | Likely enhanced metabolic stability |

| Half-Life | ~19–24 hours | Potentially prolonged due to cyanomethyl group |

| Therapeutic Use | Short-term obesity management | Hypothetical anti-obesity agent |

Phentermine’s efficacy and safety have been validated over decades, with minimal evidence of amphetamine-like adverse effects (e.g., cardiovascular risks) in clinical practice . The cyanomethyl substitution in N-Cyanomethyl Phentermine may reduce CNS stimulation by altering dopamine release dynamics. For instance, phentermine increases extracellular dopamine in the nucleus accumbens but lacks the preferential mesolimbic targeting seen in drugs like amphetamine . Structural modifications could further modulate this selectivity.

Comparison with Amphetamine Derivatives

Pharmacodynamic and Legal Considerations

| Compound | Dopaminergic Activity | Legal Status (U.S.) |

|---|---|---|

| Amphetamine | High mesolimbic dopamine release | Schedule II Controlled Substance |

| N-Ethylamphetamine | Similar to amphetamine | 1 gm = 80 gm marijuana equivalent |

| Phentermine | Moderate dopamine release | Schedule IV Controlled Substance |

| N-Cyanomethyl Phentermine | Hypothetically reduced dopamine activity | Likely Schedule IV (if approved) |

Phentermine, despite structural similarities, shows lower abuse liability due to weaker mesolimbic dopamine stimulation .

Comparison with Other Anti-Obesity Agents

Efficacy and Combination Therapies

| Agent/Combination | Weight Loss (6–12 months) | Mechanism |

|---|---|---|

| Phentermine monotherapy | 5–10% body weight | Norepinephrine reuptake inhibition |

| Phentermine/Topiramate | 10–15% body weight | Appetite suppression + GABA modulation |

| 5-HTP/Carbidopa + Phentermine | ~16–17% body weight | Serotonin modulation + dopamine stability |

| N-Cyanomethyl Phentermine | Not studied; hypothesized comparable | Enhanced metabolic stability |

Combination therapies like phentermine/topiramate demonstrate synergistic effects, achieving greater weight loss than monotherapy .

Data Tables

Table 1: Structural and Pharmacokinetic Comparison

Table 2: Adverse Effect Profiles

Biological Activity

N-Cyanomethyl phentermine is a derivative of phentermine, a sympathomimetic amine primarily used as an appetite suppressant in the treatment of obesity. This article explores the biological activity of N-Cyanomethyl phentermine, focusing on its pharmacological mechanisms, effects on weight loss, safety profile, and relevant case studies.

N-Cyanomethyl phentermine acts similarly to phentermine by stimulating the central nervous system (CNS). Its primary mechanism involves the release of norepinephrine from presynaptic neurons, which leads to increased energy expenditure and appetite suppression. The compound also affects serotonin and dopamine pathways, contributing to its anorectic effects.

Pharmacological Actions:

- Appetite Suppression: Increases levels of norepinephrine, which reduces hunger signals.

- Energy Expenditure: Enhances resting metabolic rate.

- Mood Modulation: Alters neurotransmitter levels, potentially improving mood and energy levels.

Pharmacokinetics

The pharmacokinetic profile of N-Cyanomethyl phentermine is similar to that of its parent compound, phentermine. Key parameters include:

| Parameter | Value |

|---|---|

| Half-life | Approximately 20 hours |

| Bioavailability | Not significantly affected by high-fat meals |

| Volume of distribution | 5 L/kg |

| Protein binding | 17.5% |

| Route of elimination | Primarily renal (70-80% unchanged) |

Safety Profile

The safety profile of N-Cyanomethyl phentermine appears to align with that of phentermine. Common side effects include:

- CNS Effects: Insomnia, restlessness, and potential for psychosis in predisposed individuals.

- Cardiovascular Effects: Elevated blood pressure and heart rate.

- Gastrointestinal Issues: Dry mouth and constipation.

In a case study involving a young female patient who abused phentermine, psychotic symptoms were observed after prolonged use . This highlights the necessity for careful monitoring during treatment.

Case Studies

- Weight Loss Efficacy:

- Psychiatric Events:

Q & A

Basic: What analytical techniques are recommended for characterizing N-Cyanomethyl Phentermine in vitro?

Methodological Answer:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal for structural elucidation and purity assessment. Key parameters include:

- Column: C18 with 0.1% formic acid in mobile phase for improved peak resolution.

- Ionization: Electrospray ionization (ESI) in positive mode for enhanced sensitivity.

- Fragmentation: Collision-induced dissociation (CID) to generate product ion spectra for isomer differentiation .

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) should complement MS data to confirm substituent positioning, particularly the cyanomethyl group.

Basic: What safety protocols are critical for handling N-Cyanomethyl Phentermine in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and chemical goggles to prevent dermal/ocular exposure.

- Ventilation: Use fume hoods for synthesis or weighing to avoid inhalation of particulate matter.

- Storage: In airtight containers under inert gas (e.g., argon) to prevent degradation.

- Waste Disposal: Neutralize residues with 10% sodium bicarbonate before disposal in designated hazardous waste containers .

Basic: How should researchers design a preliminary pharmacokinetic study for N-Cyanomethyl Phentermine?

Methodological Answer:

- Model System: Rodent models (e.g., Sprague-Dawley rats) with staggered dosing (oral vs. intraperitoneal).

- Sampling: Serial blood draws at 0, 1, 2, 4, 8, 12, 24 hours post-administration.

- Analytics: Plasma extraction via protein precipitation (acetonitrile) followed by LC-MS/MS quantification.

- Controls: Include vehicle-only and metabolite control groups to isolate parent compound effects .

Advanced: How can structural ambiguities between N-Cyanomethyl Phentermine and its regioisomers be resolved?

Methodological Answer:

- Synthesis of Reference Standards: Chemically synthesize suspected regioisomers (e.g., cyanomethyl group at para vs. ortho positions) to compare retention times and fragmentation patterns .

- Chromatographic Optimization: Use ultra-high-performance liquid chromatography (UHPLC) with a biphenyl column and gradient elution (water/acetonitrile + 0.1% formic acid) to achieve baseline separation.

- Data Triangulation: Cross-validate findings using high-resolution MS (HRMS) and 2D NMR (COSY, HSQC) .

Advanced: What strategies mitigate contradictions in metabolic data across in vivo and in vitro studies?

Methodological Answer:

- Interspecies Comparisons: Parallel assays in human hepatocytes and rodent liver microsomes to identify species-specific cytochrome P450 interactions.

- Cofactor Supplementation: Include NADPH-regenerating systems in vitro to mimic in vivo redox conditions.

- Meta-Analysis: Apply random-effects models to aggregate data from heterogeneous studies, adjusting for variables like dosing regimen and sample size .

Basic: What criteria define high-quality synthetic pathways for N-Cyanomethyl Phentermine?

Methodological Answer:

- Yield Optimization: Screen catalysts (e.g., palladium vs. nickel) for cyanomethylation reactions; aim for >80% yield.

- Purity Thresholds: Validate via HPLC (purity ≥95%) and residual solvent analysis (ICH Q3C guidelines).

- Scalability: Test batch sizes from 1 mg (analytical scale) to 10 g (preparative scale) to assess reproducibility .

Advanced: How can researchers differentiate N-Cyanomethyl Phentermine’s pharmacological effects from its parent compound, phentermine?

Methodological Answer:

- Receptor Binding Assays: Compare affinity for norepinephrine transporter (NET) and dopamine receptor subtypes using radioligand displacement (e.g., [³H]-nisoxetine).

- Functional Studies: Measure cAMP accumulation in transfected HEK293 cells to assess adrenergic receptor activation.

- In Vivo Specificity: Conduct locomotor activity tests in rodents; N-Cyanomethyl Phentermine’s reduced lipophilicity may decrease CNS penetration versus phentermine .

Basic: What statistical methods are appropriate for dose-response studies of N-Cyanomethyl Phentermine?

Methodological Answer:

- Nonlinear Regression: Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to estimate EC₅₀ and Hill slope.

- Outlier Handling: Apply Grubbs’ test (α=0.05) to exclude anomalous data points.

- Power Analysis: Use G*Power to determine sample size (target β=0.8, α=0.05) based on pilot data variability .

Advanced: How should researchers address discrepancies in toxicity profiles between acute and chronic exposure studies?

Methodological Answer:

- Time-Course Experiments: Evaluate hepatotoxicity markers (ALT, AST) at 24-hour intervals over 28 days.

- Mechanistic Profiling: Perform RNA-seq on liver tissue to identify differentially expressed genes (e.g., CYP3A4, GSTP1) linked to metabolic adaptation.

- Benchmarking: Compare results against structural analogs (e.g., N-methylphentermine) to isolate cyanomethyl-specific effects .

Basic: What ethical considerations apply to human studies involving N-Cyanomethyl Phentermine?

Methodological Answer:

- Informed Consent: Disclose potential sympathomimetic side effects (tachycardia, hypertension) during recruitment.

- Exclusion Criteria: Screen for cardiovascular history via ECG and serum lipid panels.

- Data Transparency: Register trials on ClinicalTrials.gov and adhere to CONSORT guidelines for reporting adverse events .

Advanced: What computational tools predict N-Cyanomethyl Phentermine’s interaction with metabolic enzymes?

Methodological Answer:

- Docking Simulations: Use AutoDock Vina to model binding poses with CYP2D6 and MAO-A.

- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of enzyme-ligand complexes.

- QSAR Modeling: Train random forest algorithms on PubChem datasets to forecast hepatic clearance rates .

Basic: How should stability studies of N-Cyanomethyl Phentermine be designed?

Methodological Answer:

- Forced Degradation: Expose to heat (40°C), humidity (75% RH), and UV light (ICH Q1B) for 4 weeks.

- Analytical Endpoints: Monitor degradation products via LC-MS and quantify parent compound loss.

- Kinetic Analysis: Calculate Arrhenius activation energy to predict shelf life under standard storage conditions .

Advanced: What mechanistic studies elucidate N-Cyanomethyl Phentermine’s effects on appetite regulation?

Methodological Answer:

- Neural Circuit Mapping: Use c-Fos immunohistochemistry in murine hypothalamic nuclei (ARC, PVN) post-administration.

- Neurotransmitter Profiling: Microdialysis in nucleus accumbens to measure dopamine and serotonin levels.

- Knockout Models: Assess food intake in melanocortin-4 receptor (MC4R) knockout mice to isolate receptor-specific effects .

Basic: What validation criteria ensure reproducibility in synthetic protocols for N-Cyanomethyl Phentermine?

Methodological Answer:

- Interlaboratory Validation: Collaborate with ≥3 independent labs to replicate yields and purity.

- Critical Parameter Documentation: Detail reaction temperature (±2°C), stirring speed, and catalyst lot numbers.

- Reference Standards: Cross-check NMR and MS data against certified materials (e.g., USP standards) .

Advanced: How can researchers optimize bioanalytical methods for N-Cyanomethyl Phentermine in complex matrices?

Methodological Answer:

- Sample Preparation: Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) to recover compound from plasma.

- Matrix Effect Mitigation: Use stable isotope-labeled internal standards (e.g., N-Cyanomethyl Phentermine-d₃) for LC-MS/MS quantification.

- Lower Limit of Quantification (LLOQ): Validate at 1 ng/mL with ≤20% CV for precision and accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.